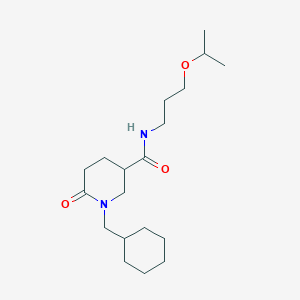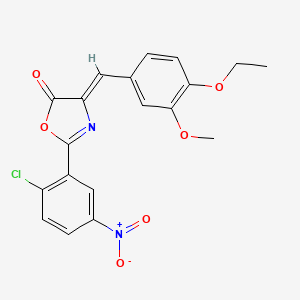
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide, also known as AZD5363, is a potent and selective inhibitor of the protein kinase B (PKB) pathway. It is a small molecule that has shown promising results in preclinical studies as a potential cancer therapy.
作用机制
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide inhibits the PKB pathway by binding to the ATP-binding site of PKB. This binding prevents the phosphorylation of downstream targets of PKB, leading to the inhibition of cell survival and proliferation. Inhibition of the PKB pathway also leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy homeostasis.
Biochemical and Physiological Effects:
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. In addition, 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy. However, 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has also been shown to induce hyperglycemia, which is a limitation of its use in clinical settings.
实验室实验的优点和局限性
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide is a potent and selective inhibitor of the PKB pathway, which makes it a valuable tool for studying the role of this pathway in cancer. It has also been shown to sensitize cancer cells to other anticancer agents, which makes it a potential candidate for combination therapy. However, the induction of hyperglycemia is a limitation of its use in preclinical and clinical settings.
未来方向
There are several future directions for the study of 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide. One potential direction is the investigation of its use in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another potential direction is the study of its use in other cancer types, such as lung and pancreatic cancer. Furthermore, the development of more potent and selective inhibitors of the PKB pathway is an area of active research.
合成方法
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide can be synthesized through a multistep process that involves the coupling of 5-chloro-2-pyridinylamine with 3-(1-azepanyl)sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-(2,2,2-trifluoroethoxy)aniline. The final step involves the introduction of a benzamide group through the reaction of the intermediate with 4-(dimethylamino)benzoyl chloride. The synthesis of 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been described in detail in several publications.
科学研究应用
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in several cancer types, including breast, ovarian, and prostate cancer. 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been shown to inhibit the PKB pathway, which is a key signaling pathway involved in cell survival, proliferation, and metabolism. Inhibition of this pathway leads to the induction of apoptosis and cell cycle arrest, which are the hallmarks of cancer cell death.
属性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(5-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-15-8-9-17(20-13-15)21-18(23)14-6-5-7-16(12-14)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXYNFKROSHORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepane-1-sulfonyl)-N-(5-chloro-pyridin-2-yl)-benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chloro-4-methylphenyl)amino]-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076554.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6076567.png)

![2-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6076589.png)
![2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6076595.png)
![7'-amino-2'-[(4-fluorobenzyl)thio]-1-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6076603.png)
![2-(2-{[(1-benzyl-1H-indol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6076606.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6076613.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B6076619.png)
![2-chloro-4-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6076633.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6076647.png)